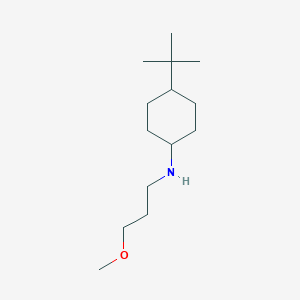![molecular formula C25H19N3O5 B2966617 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 877656-33-2](/img/new.no-structure.jpg)
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is an intricate organic compound that boasts a distinctive and complex structure. Its synthesis is a fascinating topic within the realm of organic chemistry, and it has potential applications across various scientific fields. Let's delve into the details.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Synthesis of 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine:
Starting materials: phenyl derivatives and appropriate furobenzopyrimidine precursors.
Reagents: Commonly involve acids or bases to catalyze the reaction, as well as organic solvents such as dichloromethane or ethanol.
Conditions: Refluxing temperatures, sometimes under an inert atmosphere to prevent side reactions.
Formation of N-(3-methoxyphenyl)acetamide:
Starting materials: 3-methoxyaniline and acetic anhydride.
Reagents: Acetic anhydride and bases like pyridine to facilitate the acylation.
Conditions: Mild heating to ensure complete reaction.
Industrial Production Methods:
Industrial-scale production may involve continuous flow processes, optimized for large-scale output.
Catalysts and automated systems are employed to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Can undergo mild oxidation to introduce functional groups.
Reduction: Reduction reactions may be employed to modify its molecular framework.
Substitution: The benzene ring and methoxy group make it susceptible to electrophilic and nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: KMnO₄, Na₂Cr₂O₇.
Reduction: NaBH₄, LiAlH₄.
Substitution: Br₂ for bromination, HNO₃ for nitration.
Major Products:
Depending on the reaction, major products include various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Serves as a building block for more complex organic molecules.
Utilized in the synthesis of heterocyclic compounds.
Biology:
Potential in studying enzyme interactions due to its unique structure.
Can be used to develop molecular probes.
Medicine:
May have therapeutic properties, such as anti-inflammatory or anti-cancer activities, pending further research.
Industry:
Useful as a precursor for specialty chemicals.
Application in the production of dyes and pigments.
Wirkmechanismus
The compound may exert its effects through interactions with specific molecular targets such as enzymes or receptors. Its complex structure allows it to fit into active sites or binding pockets of these targets, influencing biological pathways.
Molecular Targets and Pathways:
Enzymatic inhibition or activation.
Interference with receptor-ligand interactions.
Vergleich Mit ähnlichen Verbindungen
2,4-dioxo-3-phenyl derivatives.
Benzofuro[3,2-d]pyrimidines.
Analogous acetamides with varying substituents.
The unique properties of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide continue to make it an interesting subject of scientific investigation.
Eigenschaften
CAS-Nummer |
877656-33-2 |
|---|---|
Molekularformel |
C25H19N3O5 |
Molekulargewicht |
441.443 |
IUPAC-Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H19N3O5/c1-32-18-11-7-8-16(14-18)26-21(29)15-27-22-19-12-5-6-13-20(19)33-23(22)24(30)28(25(27)31)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,26,29) |
InChI-Schlüssel |
NLOGOWPWRSVTQS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate](/img/structure/B2966535.png)



![N-(4-methoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2966544.png)
![Sodium 1-(cyclopropylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2966545.png)

![3-(dimethylamino)-N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]benzamide](/img/structure/B2966548.png)



![Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate](/img/structure/B2966553.png)


